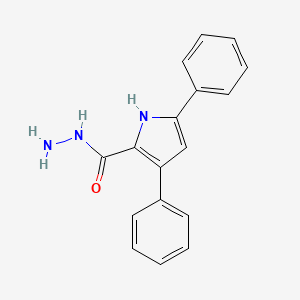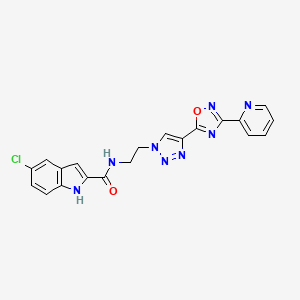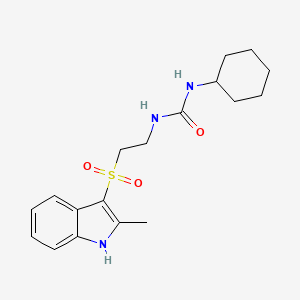
4-Ethynyl-2-phenyltriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-phenyltriazole is a compound that falls within the class of 1,2,3-triazoles, which are heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The synthesis and study of such compounds have been of significant interest due to their diverse applications, including their use in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of triazole derivatives often employs "click chemistry," a term that refers to a variety of efficient and reliable chemical reactions. One common method for synthesizing triazole derivatives is the azide-alkyne cycloaddition, which can yield substituted 1,2,3-triazoles . For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves the reaction of ethyl diazoacetate with aryl imines, providing fully substituted 1,2,3-triazoles in good yields . Similarly, the synthesis of 5-ethynyl-1-beta-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide and its derivatives utilizes Pd(0)-catalyzed cross-coupling reactions, demonstrating the versatility of ethynyl groups in triazole chemistry .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be significantly influenced by the substituents on the triazole ring. For example, the introduction of a 4-substituted phenyl arm at the N1 position of the triazolyl ring can affect the geometry of both the ligands and their corresponding metal complexes, as observed in the study of tricarbonylrhenium complexes from 2-pyridyl-1,2,3-triazole ligands . The crystal structure of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined, and its structure was compared with aromatic analogs, revealing different hydrogen bonding patterns and intermolecular interactions .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, leading to the formation of new compounds with potential applications. For instance, phenylselanyl-1H-1,2,3-triazole-4-carbonitriles were synthesized and used as precursors to highly functionalized tetrazoles through a cycloaddition protocol with NaN3 . Additionally, the dehydration of 4-(D-galacto-pentitol-1-yl)-2-phenyl-2H-1,2,3-triazole led to the formation of anomeric pairs of nucleosides, showcasing the reactivity of triazole derivatives under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be tailored by modifying their substituents. The presence of different functional groups can influence properties such as solubility, melting point, and reactivity. For example, the presence of a 4-carboxy group in the triazole derivative allows for further functionalization . The electronic properties of triazole derivatives can also be affected by the nature of the substituents, as seen in the study of tricarbonylrhenium complexes, where the nature of the pendant arm influenced the photophysical properties of the complexes . The antioxidant properties of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles were evaluated, with one compound exhibiting significant antioxidant effects .
Applications De Recherche Scientifique
Antimycobacterial Activity : Compounds synthesized from 4-ethynyl-2-substituted phenylthiazole showed significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential as lead compounds for developing new antitubercular drugs (Shinde et al., 2019).
Development of Fluorescent Molecular Probes : The synthesis of 2,5-diphenyloxazoles, including those with 4-ethynyl-2-phenyl ring structures, has led to the creation of new fluorescent solvatochromic dyes. These compounds show strong solvent-dependent fluorescence and can be used in developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
GABA Receptor Antagonists for Insect Control : 1-Phenyl-1H-1,2,3-triazoles, including 4-ethynyl variants, were studied for their ability to inhibit GABA receptors in insects. These compounds showed promise as selective insecticidal agents, highlighting their potential in pest control (Alam et al., 2006).
Corrosion Inhibition : Novel triazole derivatives, including those related to 4-ethynyl-2-phenyltriazole, have been investigated as ecological corrosion inhibitors for mild steel, showing high inhibition efficiency and suggesting their utility in protecting metals from corrosion (Nahlé et al., 2021).
Luminescence Sensing of Metal Ions and Nitroaromatic Compounds : Lanthanide metal–organic frameworks based on 1,2,3-triazole-containing tricarboxylic acid ligands, synthesized from compounds including this compound, have been used for the selective detection of metal ions and nitroaromatic compounds, indicating their application in environmental monitoring (Wang et al., 2016).
Orientations Futures
Mécanisme D'action
The pharmacokinetics of a compound, which include its absorption, distribution, metabolism, and excretion (ADME), are strongly influenced by its physicochemical properties . For instance, the solubility and permeability of a compound can affect its absorption and distribution in the body. Its metabolic stability can influence how quickly it is broken down and excreted.
The molecular and cellular effects of a compound depend on its specific mechanism of action. For example, some compounds might inhibit a particular enzyme, leading to a decrease in the production of a certain molecule within the cell. Others might bind to a receptor, triggering a cellular response .
The action of a compound can also be influenced by various environmental factors. For example, the presence of other compounds can affect its absorption, distribution, metabolism, and excretion. The pH of the environment can influence the ionization state of the compound, which can affect its solubility and permeability .
Propriétés
IUPAC Name |
4-ethynyl-2-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-9-8-11-13(12-9)10-6-4-3-5-7-10/h1,3-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHZKUFBOSZXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)
![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)
![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)
![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)


![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)


![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)
![1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2515376.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)
